



## Application Notes and Protocols for In Vivo Studies of NAB-14

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Compound of Interest		
Compound Name:	NAB-14	
Cat. No.:	B15618975	Get Quote

#### Introduction

NAB-14 is a potent and selective, non-competitive negative allosteric modulator of N-Methyl-D-aspartate receptors (NMDARs) that contain the GluN2C or GluN2D subunits.[1][2][3] It demonstrates over 800-fold selectivity for GluN2C/2D-containing receptors compared to those with GluN2A or GluN2B subunits, with an IC50 value of 580 nM at recombinant GluN2D-containing receptors.[1][2] NMDARs are critical ionotropic glutamate receptors that mediate excitatory synaptic transmission in the brain and have been implicated in numerous neurological and psychiatric disorders.[2] NAB-14 possesses drug-like properties, including oral activity and the ability to cross the blood-brain barrier, making it a valuable tool for studying the function of GluN2C- and GluN2D-containing NMDARs in brain circuits.[2][3][4] These characteristics also suggest its potential for development as a therapeutic agent for selectively modulating brain circuits relevant to various central nervous system (CNS) disorders.[2]

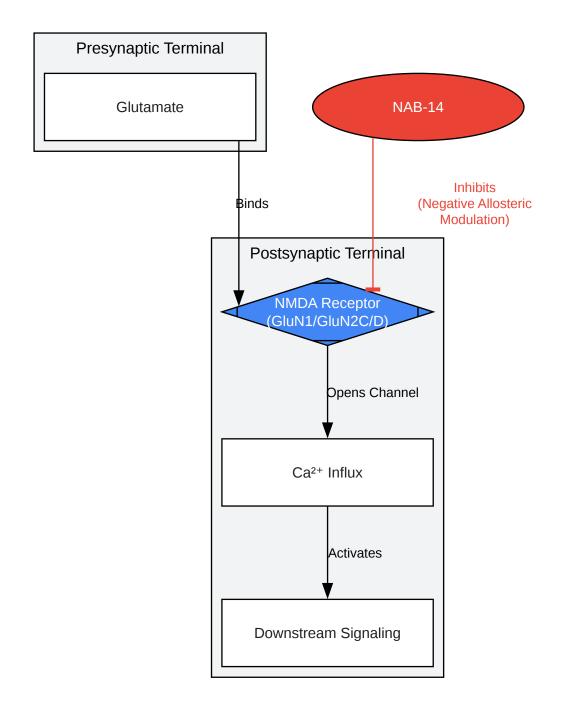
These application notes provide detailed protocols for the preclinical in vivo evaluation of **NAB-14**, covering essential studies in pharmacokinetics, efficacy, and toxicology to guide researchers and drug development professionals.

### **Mechanism of Action: NAB-14 Signaling Pathway**

**NAB-14** exerts its effect by modulating glutamatergic neurotransmission. At a synapse, glutamate released from the presynaptic terminal binds to postsynaptic NMDARs. This binding, along with postsynaptic membrane depolarization, leads to the opening of the NMDAR ion channel, allowing an influx of calcium (Ca<sup>2+</sup>). This calcium influx triggers various downstream



signaling cascades. **NAB-14** acts as a negative allosteric modulator, binding to a site on GluN2C/2D-containing NMDARs distinct from the glutamate binding site.[1][2] This binding reduces the probability of the channel opening, thereby inhibiting the influx of calcium and dampening excitatory signaling in neurons that express these specific NMDAR subunits.[1]



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**NAB-14** negative allosteric modulation of the NMDA receptor.





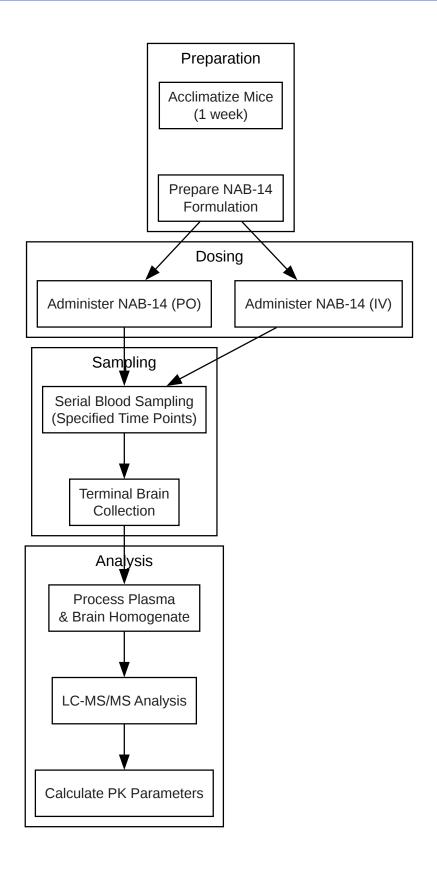
## **Experimental Protocols**

## Protocol 1: Pharmacokinetic (PK) and Brain Penetration Study in Rodents

This protocol describes a study to determine the pharmacokinetic profile and brain penetration of **NAB-14** following oral and intravenous administration in mice.

1.1. Experimental Workflow





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Workflow for a rodent pharmacokinetic study of NAB-14.



#### 1.2. Methodology

- Animal Model:
  - Species: Male C57BL/6 mice, 8-10 weeks old.
  - Housing: House 2-3 animals per cage with a 12-hour light/dark cycle, with food and water available ad libitum.[5] Acclimatize animals for at least one week before the experiment.
- Groups and Dosing:
  - Group 1 (Oral): 3-4 mice per time point. Administer NAB-14 at 20 mg/kg via oral gavage (p.o.).[3]
  - Group 2 (Intravenous): 3-4 mice per time point. Administer NAB-14 at 2 mg/kg via tail vein injection (i.v.).[4]
  - Vehicle Control: Administer the formulation vehicle to a separate cohort.
  - Formulation: Prepare a homogenous suspension of NAB-14 in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water).[6]
- Sample Collection:
  - Collect blood samples (approx. 30-50 μL) at designated time points.[5]
  - Suggested IV time points: 5, 15, 30, 60, 120, and 240 minutes.
  - Suggested PO time points: 15, 30, 60, 120, 240, and 360 minutes.[7]
  - At the final time point for each cohort, perform terminal collection via cardiac puncture, followed immediately by brain extraction.[4][5]
- Sample Processing and Analysis:
  - Process blood samples to collect plasma.
  - Homogenize brain tissue.



 Analyze NAB-14 concentrations in plasma and brain homogenate using a validated LC-MS/MS method.[7]

#### • Data Analysis:

- Calculate key pharmacokinetic parameters using software such as Phoenix WinNonlin.[8]
- Parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and the brain-to-plasma concentration ratio.[4]

#### 1.3. Data Presentation

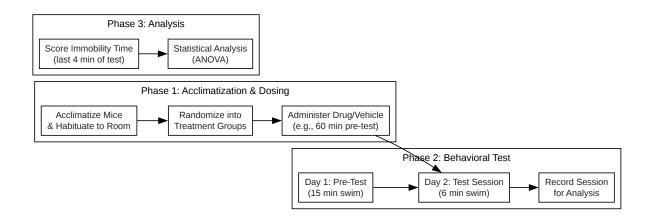
Parameter	Oral (20 mg/kg)	Intravenous (2 mg/kg)	Units
Cmax (plasma)	Value	Value	ng/mL
Tmax (plasma)	Value	Value	min
AUC <sub>0</sub> -t (plasma)	Value	Value	ng*h/mL
t½ (plasma)	Value	Value	h
Cmax (brain)	Value	Value	ng/g
Brain/Plasma Ratio @ Tmax	Value	Value	-
Bioavailability (F%)	Value	N/A	%

# Protocol 2: Efficacy Study in a Rodent Behavioral Model (Forced Swim Test)

This protocol evaluates the potential antidepressant-like activity of **NAB-14**, as its mechanism is relevant to novel antidepressant research.[4]

#### 2.1. Experimental Workflow





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Workflow for a Forced Swim Test efficacy study.

#### 2.2. Methodology

- Animal Model:
  - Species: Male C57BL/6 mice, 8-10 weeks old.
  - Housing: Single-house animals at least 24 hours before testing to prevent group effects.
- Groups and Dosing:
  - Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.).
  - Group 2: NAB-14 (10 mg/kg, p.o.).[9]
  - Group 3: Positive Control (e.g., Ketamine, 10 mg/kg, i.p.).[9]
  - Administer treatment 60 minutes prior to the test session.
- Apparatus:



A glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

#### Procedure:

- Day 1 (Pre-test): Place each mouse in the cylinder for a 15-minute swim session. This is for habituation. Remove, dry, and return the mouse to its home cage.
- Day 2 (Test): 24 hours after the pre-test, administer the assigned treatment. 60 minutes post-dosing, place the mouse back into the swim cylinder for a 6-minute session. Record the session with a video camera.

#### Data Collection and Analysis:

- A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test session.
- Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
- Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.[9]

#### 2.3. Data Presentation

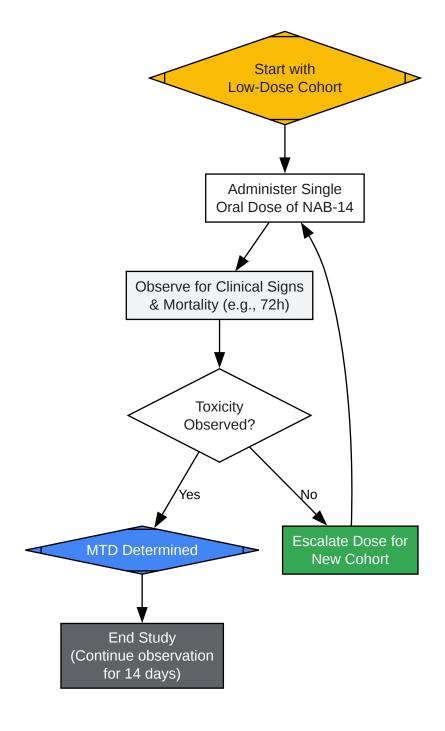
Treatment Group	Dose (mg/kg)	Route	Mean Immobility Time (seconds) ± SEM
Vehicle Control	-	p.o.	Value
NAB-14	10	p.o.	Value
Positive Control (Ketamine)	10	i.p.	Value



# Protocol 3: Acute Toxicology (Maximum Tolerated Dose) Study

This protocol is designed to determine the maximum tolerated dose (MTD) of **NAB-14** after a single oral administration in rats. The MTD is the highest dose that does not produce unacceptable side effects or mortality.[10][11]

#### 3.1. Experimental Workflow





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#### Dose escalation logic for an MTD study.

#### 3.2. Methodology

- Animal Model:
  - Species: Male and female Sprague Dawley rats, 7-9 weeks old. Use both sexes unless there is a reason to exclude one.
  - Groups: Use 3-5 animals per dose group.
- Dose Escalation and Administration:
  - Select a starting dose based on available efficacy or PK data (e.g., 5-10 times the efficacious dose).
  - Prepare NAB-14 in a suitable oral vehicle.
  - Administer a single dose via oral gavage.
  - If no toxicity is observed in the first cohort after an observation period (e.g., 72 hours),
     escalate the dose in a new cohort of animals. A common progression factor is 2x or 3x.
  - Continue dose escalation until signs of toxicity are observed. The MTD is typically defined
    as the highest dose that causes no more than 10% weight loss and does not lead to
    mortality or severe clinical signs.[11][12]
- Observations and Measurements:
  - Mortality/Morbidity: Check animals at least twice daily.
  - Clinical Signs: Conduct detailed clinical observations at specific intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for 14 days.[11] Signs to monitor include changes in posture, activity, respiration, and autonomic signs (salivation, piloerection).[10]



 Body Weight: Measure body weight just before dosing and on days 1, 3, 7, and 14 postdose.

#### • Endpoint:

- The primary endpoint is the determination of the MTD.
- At the end of the 14-day observation period, a gross necropsy may be performed.

#### 3.3. Data Presentation

Dose Level (mg/kg)	N (M/F)	Mortality	Key Clinical Signs Observed	Mean Body Weight Change (Day 7)
50	3/3	0/6	No significant findings	+5%
150	3/3	0/6	Mild lethargy at 2-4h post-dose	+2%
450	3/3	1/6	Ataxia, severe lethargy, hunched posture	-8%
Conclusion	MTD is estimated to be 150 mg/kg			

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